Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a synthetic small molecule classified as a positive allosteric modulator of small conductance calcium-activated potassium (SK) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These channels, particularly subtypes SK2 and SK3, play crucial roles in regulating cellular excitability across various tissues, including neurons, smooth muscle, and endothelial cells. [, , , , , , , , ] CyPPA enhances the activity of SK channels by increasing their sensitivity to intracellular calcium, leading to enhanced potassium efflux and membrane hyperpolarization. [, , , , , ] This modulation of SK channel activity makes CyPPA a valuable tool in scientific research, particularly in investigating the physiological and pathological roles of SK channels in different organ systems.
Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine, commonly referred to as CyPPA, is a synthetic compound recognized for its role as a positive modulator of small conductance calcium-activated potassium channels, specifically targeting the SK2 and SK3 subtypes. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neurological conditions and its ability to influence neuronal excitability and neurotransmitter release.
CyPPA was first characterized in a study by Hougaard et al. in 2007, where it was identified as a selective positive gating modulator of SK3 channels, with notable effects on dopaminergic neurons. It is classified under small conductance calcium-activated potassium channel modulators and is particularly significant for its subtype selectivity, favoring SK3 over SK2 and other channels .
The synthesis of CyPPA involves several chemical steps that typically include the formation of a piperidine ring followed by the introduction of specific functional groups to achieve the desired pharmacological properties. The synthetic pathway generally includes:
The molecular structure of CyPPA can be described by its chemical formula and a molecular weight of approximately 260.35 g/mol. The structural representation reveals:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its binding interactions with target proteins .
CyPPA undergoes various chemical reactions in biological systems, primarily involving:
In vitro studies demonstrate that CyPPA effectively alters channel conductance properties without significantly affecting other ion channels, highlighting its specificity .
CyPPA operates through a mechanism that enhances the activity of small conductance calcium-activated potassium channels by stabilizing their open states in the presence of calcium ions. Key points include:
Experimental data indicate that CyPPA significantly reduces spontaneous dopamine release and counters hyperactivity induced by stimulants like methylphenidate .
CyPPA exhibits several notable physical and chemical properties:
These properties are critical for determining the efficacy and safety profile of CyPPA in therapeutic contexts .
CyPPA has several promising applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: